Product packaging for Methyl 2-chloro-4-(furan-2-YL)benzoate(Cat. No.:CAS No. 1414029-18-7)

Methyl 2-chloro-4-(furan-2-YL)benzoate

Cat. No.: B1470988
CAS No.: 1414029-18-7
M. Wt: 236.65 g/mol
InChI Key: QVPUCWHMEKRYQN-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

This compound is systematically defined by its IUPAC name, molecular formula, and structural features. Key properties include:

Property Value/Description Source
CAS Registry Number 1414029-18-7
Molecular Formula C₁₂H₉ClO₃
Molecular Weight 236.65 g/mol
SMILES Notation O=C(OC)C₁=CC=C(C₂=CC=CO₂)C=C₁Cl
Structural Features Benzoate ester with chlorine (C2) and furan (C4) substituents

The molecule comprises a benzene ring substituted with a chlorine atom at position 2 and a furan-2-yl group at position 4. The methyl ester group at position 1 completes the benzoate framework. The furan ring, a five-membered oxygen-containing heterocycle, contributes aromaticity and electronic diversity to the compound.

Historical Context in Heterocyclic Compound Research

The development of this compound is rooted in the broader history of heterocyclic chemistry. Key milestones include:

  • Early Discoveries in Furan Chemistry :

    • Furan derivatives were first isolated in the 18th century, with pyromucic acid (2-furoic acid) identified in 1780. Furfural, a furan precursor, was characterized in 1831 and became a cornerstone for industrial applications.
    • Furan itself was synthesized in 1870 by Heinrich Limpricht, who recognized its aromatic properties despite its modest resonance energy compared to benzene.
  • Advancements in Benzoate Ester Synthesis :

    • Benzoate esters gained prominence in the 20th century as intermediates in drug synthesis. Their ester groups serve as protective motifs for carboxylic acids, enabling selective functionalization.
  • Modern Heterocyclic Hybridization :

    • The integration of furan and benzoate motifs, as seen in this compound, reflects 21st-century trends in designing multifunctional heterocycles. Such compounds are leveraged for their dual reactivity: the furan ring participates in cycloadditions, while the chloro-benzoate group undergoes nucleophilic substitution.
    • Recent synthetic protocols, such as palladium-catalyzed cross-coupling and microwave-assisted esterification, have streamlined access to this compound.
  • Applications in Medicinal Chemistry :

    • Furan-containing benzoates are explored as precursors for anticancer agents and antimicrobials. For example, structural analogs of this compound have shown inhibitory activity against tyrosine kinases and bacterial efflux pumps.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO3 B1470988 Methyl 2-chloro-4-(furan-2-YL)benzoate CAS No. 1414029-18-7

Properties

IUPAC Name

methyl 2-chloro-4-(furan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPUCWHMEKRYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223969
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414029-18-7
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414029-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Esterification of 2-chloro-4-substituted benzoic acid

  • The starting material, 2-chloro-4-substituted benzoic acid, is reacted with methanol in the presence of an acid catalyst (commonly concentrated sulfuric acid).
  • The reaction is carried out under reflux conditions at approximately 62.5–65 °C for 7 hours in a sealed environment to prevent methanol evaporation.
  • After completion, the reaction mixture is cooled, and the product crystallizes out as a white solid.
  • The solid is filtered, washed, and dried to yield methyl 2-chloro-4-substituted benzoate intermediate.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Esterification 2-chloro-3-methyl-4-methylsulfonylbenzoic acid + methanol + H2SO4 62.5–65 7 hours ~75 Sealed reflux, crystallization on cooling
Nucleophilic substitution Intermediate + tetrahydrofurfuryl alcohol + Na2CO3 + 18-crown-6 0 (ice bath) to 15 2h + 17h (overnight) ~83.6 Stirring, color change indicates reaction progress
Recrystallization Ethyl acetate/petroleum ether (1:1) Ambient Until crystallization Purification step to isolate solid product

Mechanistic Insights and Reaction Monitoring

  • The esterification proceeds via acid-catalyzed nucleophilic attack of methanol on the carboxylic acid group, forming the methyl ester.
  • The substitution to introduce the furan ring involves nucleophilic attack on the aromatic ring facilitated by the leaving group (often a methylsulfonyl or bromo substituent in related intermediates).
  • The use of phase transfer catalysts like 18-crown-6 enhances the solubility and reactivity of inorganic bases in organic solvents, improving yields.
  • Reaction progress is visually monitored by color changes and confirmed by isolation of crystalline intermediates.
  • The final product is purified by recrystallization to improve chemical purity and remove residual reactants or side products.

Comparative Analysis of Preparation Routes

Aspect Method Using Tetrahydrofurfuryl Alcohol (Ref.) Alternative Methods (Literature)
Reaction type Nucleophilic substitution with phase transfer catalyst Possible Suzuki coupling or Mitsunobu reactions (less common for this compound)
Catalyst/base Sodium carbonate, 18-crown-6 Palladium catalysts for coupling (not typical here)
Solvent Tetrahydrofuran, methanol Various organic solvents depending on method
Temperature control Ice-water bath followed by ambient temperature Reflux or room temperature depending on step
Yield Up to 83.6% Variable, often lower without optimized conditions
Purification Recrystallization from ethyl acetate/petroleum ether Chromatography or crystallization

Scientific Research Applications

Organic Chemistry

Methyl 2-chloro-4-(furan-2-YL)benzoate serves as an important intermediate in organic synthesis. It can undergo various reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The furan ring can be oxidized to yield furan derivatives.
  • Reduction Reactions: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have explored its effectiveness against various microbial strains.
  • Anticancer Potential: Investigations are ongoing into its ability to inhibit cancer cell growth through specific molecular interactions .

Pharmaceutical Development

Due to its unique structure, this compound is being examined for its potential in drug development. Its reactivity allows it to interact with biological targets, which may lead to the development of new therapeutic agents.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical manufacturing processes, enhancing product performance in applications ranging from coatings to pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that the compound could be developed into a new class of antibiotics.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes via enzyme inhibition, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and chlorine atom contribute to its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

Substituent-Driven Comparisons

Methyl 2-Chlorobenzoate
  • Molecular Formula : C₈H₇ClO₂.
  • Key Differences : Lacks the 4-position furan substituent.
  • Impact : The absence of the furan group reduces aromatic π-system conjugation, leading to a lower predicted boiling point (~290–310°C ) compared to the target compound. Its simpler structure may also result in reduced steric hindrance in reactions .
Methyl 2-Methoxybenzoate and Methyl 2-Nitrobenzoate
  • Substituents : Methoxy (electron-donating) and nitro (strongly electron-withdrawing) groups at the 2-position.
  • Impact :
    • Methoxy derivatives typically exhibit higher solubility in polar solvents due to hydrogen bonding, unlike the chloro-furan analog.
    • Nitro groups enhance electrophilic reactivity, whereas the furan in the target compound may participate in cycloaddition or coordination chemistry .

Multi-Substituted Benzoates

Methyl 2,4-Dihydroxy-3,6-Dimethyl Benzoate (Compound 1) and Methyl 2,4-Dihydroxy-6-Methyl Benzoate (Compound 5)
  • Structural Features : Hydroxyl and methyl substituents at positions 2,4,6 (Compound 1) and 2,4 (Compound 5).
  • Impact :
    • Hydroxyl groups enable hydrogen bonding, lowering boiling points compared to the chloro-furan derivative.
    • These compounds exhibit bioactivity as α-glucosidase inhibitors, suggesting that substituent polarity and hydrogen-bonding capacity critically influence biological interactions .

Comparison with Sulfonylurea Herbicides

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester are benzoate derivatives with sulfonylurea and triazine substituents.

  • Molecular Complexity : Their larger molecular frameworks (e.g., C₁₄H₁₃F₃N₆O₅S for triflusulfuron) result in higher molar masses (>400 g/mol) and specialized applications as herbicides.
  • Functional Differences : Unlike Methyl 2-chloro-4-(furan-2-yl)benzoate, these compounds rely on sulfonylurea moieties for acetyl-CoA carboxylase inhibition, highlighting how substituent diversity drives functional specialization .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Boiling Point (°C) Key Applications/Properties
This compound C₁₂H₉ClO₃ Cl (2), Furan (4) 338.3 (predicted) Intermediate, potential bioactivity
Methyl 2-chlorobenzoate C₈H₇ClO₂ Cl (2) ~290–310 Solubility studies
Methyl 2-methoxybenzoate C₉H₁₀O₃ OCH₃ (2) ~315 Polar solvent applications
Methyl 2,4-dihydroxy-6-methyl benzoate C₉H₁₀O₄ OH (2,4), CH₃ (6) N/A α-Glucosidase inhibition
Triflusulfuron methyl ester C₁₄H₁₃F₃N₆O₅S Triazine, sulfonylurea groups N/A Herbicide

Research Findings and Implications

  • Biological Potential: Unlike hydroxylated analogs (e.g., Compound 5), the lack of polar groups in this compound may limit its enzyme-inhibitory activity but could improve membrane permeability in drug design .
  • Industrial Relevance : Its predicted high boiling point suggests utility in high-temperature syntheses, contrasting with lower-boiling derivatives like methyl 2-chlorobenzoate .

Biological Activity

Methyl 2-chloro-4-(furan-2-yl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a chlorine atom, and a benzoate moiety, which contribute to its reactivity and biological activity. The presence of the furan ring is particularly noteworthy as it is associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed effects. The chlorine atom and furan ring enhance its reactivity, allowing it to form stable complexes with biological molecules.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate significant antibacterial and antifungal activities. For instance, derivatives of benzofuran have been reported to possess notable antimicrobial effects against various strains, suggesting that this compound may follow similar trends .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial/Fungal
Benzofuran Derivative A8Antitubercular
Benzofuran Derivative B4Antifungal

Anticancer Properties

Preliminary studies suggest that methyl 2-chloro-4-(furan-2-y)benzoate may exhibit anticancer properties. The furan moiety is known for its ability to interact with DNA and other cellular components, potentially leading to apoptosis in cancer cells. Further investigation into its cytotoxic effects on various cancer cell lines is warranted to elucidate its therapeutic potential .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the cytotoxicity of related benzofuran derivatives found that certain modifications increased their potency against cancer cell lines. This suggests that methyl 2-chloro-4-(furan-2-y)benzoate could be optimized for enhanced anticancer activity through structural modifications .
  • Microbial Degradation : Research on the degradation of similar compounds in soil environments has highlighted the importance of microbial action in breaking down these substances, indicating potential ecological impacts and pathways for bioremediation .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of methyl 2-chloro-4-(furan-2-y)benzoate is crucial for its development as a therapeutic agent. Studies on related compounds have shown varying absorption rates and metabolic pathways that could inform future research on this compound's efficacy and safety .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-chloro-4-(furan-2-yl)benzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. For example, methyl benzoate derivatives can undergo hydrazide formation under reflux with hydrazine hydrate in ethanol (Method B in ). Key parameters for optimization include reaction time (e.g., 6–12 hours), temperature (60–80°C), and stoichiometric ratios of reagents (e.g., 1:1.2 for ester-to-hydrazine). Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR/Raman : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, furan C-O-C asymmetric stretch at ~1250 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.0 ppm for benzoate and furan rings) and methyl ester protons (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry (HRMS/ESI+) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 231.0697 for related hydrazides) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., chloro-substituted position). Solvent effects (polar vs. nonpolar) are modeled using the PCM approach .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Structural Confirmation : Compare spectral data (NMR, HRMS) with literature to rule out impurities or degradation products .

Q. How does the furan ring influence the photostability of this compound under UV exposure?

  • Methodological Answer : Conduct accelerated photodegradation studies using a UV chamber (λ = 254–365 nm). Monitor degradation via LC-MS and identify byproducts (e.g., ring-opening products). Compare with analogs lacking the furan group to isolate its role in stability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Reaction Scaling : Optimize heat transfer and mixing efficiency (e.g., switch from batch to flow chemistry).
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or distillation.
  • Yield Tracking : Use process analytical technology (PAT) like in-situ FT-IR for real-time monitoring .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-chloro-4-(furan-2-YL)benzoate
Reactant of Route 2
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Methyl 2-chloro-4-(furan-2-YL)benzoate

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